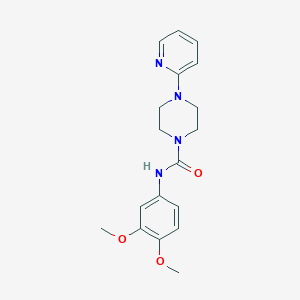
N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various autoimmune diseases and cancers. This compound has been shown to exhibit potent inhibitory activity against several kinases, including BTK, ITK, and JAK3, which play critical roles in immune cell signaling pathways.
作用機序
N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide exerts its inhibitory effects through the suppression of several key kinases involved in immune cell signaling pathways. Specifically, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide inhibits BTK, ITK, and JAK3, which are critical for B cell and T cell activation and survival. By inhibiting these kinases, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide can effectively block the proliferation and survival of immune cells, leading to the suppression of autoimmune responses and cancer cell growth.
Biochemical and physiological effects:
N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of B cell and T cell activation, proliferation, and survival. In addition, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further inhibiting their growth and survival. N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines that are critical for immune cell activation and inflammation.
実験室実験の利点と制限
One advantage of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its potent inhibitory activity against multiple kinases, making it effective in treating a wide range of autoimmune diseases and cancers. In addition, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has shown good pharmacokinetic properties and can be administered orally, making it a convenient treatment option for patients. However, one limitation of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its potential for off-target effects, as it inhibits several kinases that are also involved in normal cellular processes. Therefore, careful monitoring of patients is needed to minimize potential side effects.
将来の方向性
There are several future directions for the development of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide and related compounds. One area of focus is the optimization of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide's pharmacokinetic properties, such as improving its bioavailability and half-life. Another area of focus is the development of combination therapies, where N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is used in combination with other drugs to enhance its efficacy and minimize potential side effects. Finally, further studies are needed to better understand the mechanisms of action of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide and its potential for treating other autoimmune diseases and cancers.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with 2-pyridinecarboxylic acid to form the corresponding acid hydrazide. This intermediate is then treated with piperazine and isocyanate to yield the final product, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. The overall yield of this synthesis is around 30%, and the purity of the final product can be improved through recrystallization or chromatography.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been extensively studied in preclinical models of autoimmune diseases and cancers, and has shown promising results in inhibiting the proliferation and survival of immune cells. In particular, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to be effective in treating various types of B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to be effective in suppressing the activity of T cells, which play a critical role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-7-6-14(13-16(15)25-2)20-18(23)22-11-9-21(10-12-22)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOIJYOQSPDPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5877713.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5877714.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5877722.png)
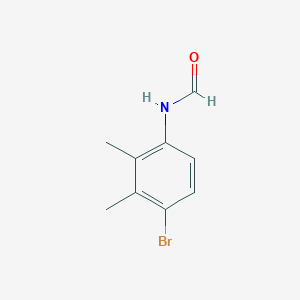
![2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5877743.png)
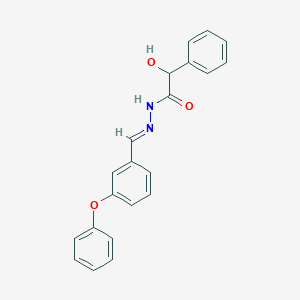
![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)
![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)

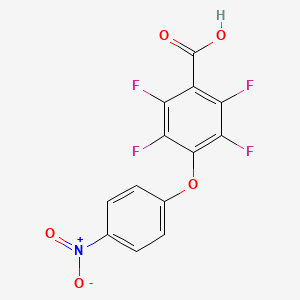
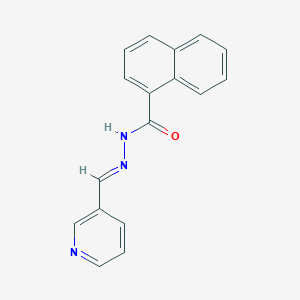
![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)
![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)